molecular formula C6H12ClNO B15228023 (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride

(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride

Katalognummer: B15228023
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: ZGWISRRGFRUYCF-RIHPBJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,6S)-2-Oxa-5-azabicyclo[420]octane hydrochloride is a bicyclic compound featuring both oxygen and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride typically involves a series of cyclization reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases and conditions, including its potential use as a drug candidate.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in material science and industrial chemistry.

Wirkmechanismus

The mechanism of action of (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.

    Imidazoles: Heterocyclic compounds with nitrogen atoms in the ring, used in various applications.

    5-Amino-pyrazoles: Compounds with a pyrazole ring, known for their versatility in organic synthesis.

Uniqueness

(1R,6S)-2-Oxa-5-azabicyclo[420]octane hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms in its bicyclic structure

Eigenschaften

Molekularformel

C6H12ClNO

Molekulargewicht

149.62 g/mol

IUPAC-Name

(1R,6S)-2-oxa-5-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1

InChI-Schlüssel

ZGWISRRGFRUYCF-RIHPBJNCSA-N

Isomerische SMILES

C1C[C@@H]2[C@H]1NCCO2.Cl

Kanonische SMILES

C1CC2C1NCCO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.